![molecular formula C19H26N4O5S B2655018 ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate CAS No. 886904-52-5](/img/structure/B2655018.png)
ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis process .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, polarity, reactivity, stability, etc .科学的研究の応用
Antiviral and Antimicrobial Activity
Nitroimidazoles Synthesis and Anti-HIV Activity
A study explored the synthesis of 5-substituted Piperazinyl-4-nitroimidazole derivatives, aiming to develop new non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities. This research underscores the potential of nitroimidazole derivatives in antiviral therapies (Al-Masoudi et al., 2007).
Antibacterial Study of N-substituted Derivatives
Another study synthesized N-substituted derivatives of a related compound, demonstrating moderate to strong antibacterial activity. This emphasizes the significance of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) Synthesis
Research on IPAs indicated substantial activity against drug-sensitive and resistant MTB strains, highlighting the potential for developing new antimycobacterial treatments (Lv et al., 2017).
Antioxidant and Anticholinesterase Activity
Sulfonyl Hydrazone Derivatives
A study on sulfonyl hydrazone compounds with piperidine derivatives found significant antioxidant and anticholinesterase activities, suggesting potential applications in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Cardiac Electrophysiological Activity
N-substituted-4-(1H-imidazol-1-yl)benzamides Synthesis
Compounds synthesized in this study showed promise as selective class III agents for cardiac arrhythmias, illustrating the potential therapeutic applications of such compounds in cardiovascular diseases (Morgan et al., 1990).
特性
IUPAC Name |
ethyl 4-[2-(2-propylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S/c1-3-13-29(26,27)18-20-15-7-5-6-8-16(15)23(18)14-17(24)21-9-11-22(12-10-21)19(25)28-4-2/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVWUEKLJAWXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2654935.png)
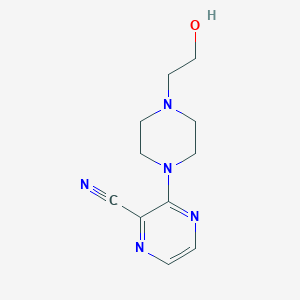
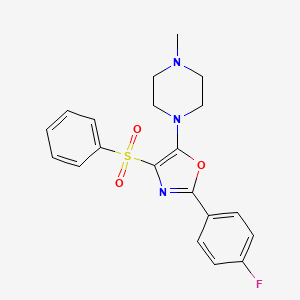
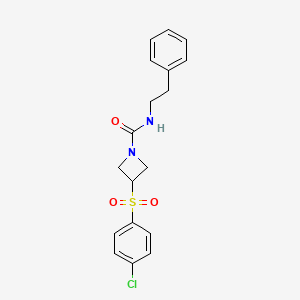
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2654942.png)
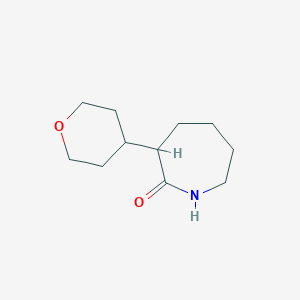
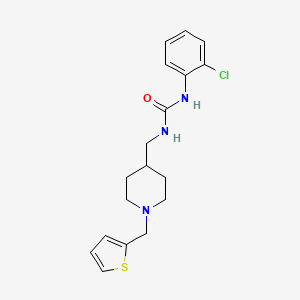
![4-acetyl-3-hydroxy-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2654946.png)
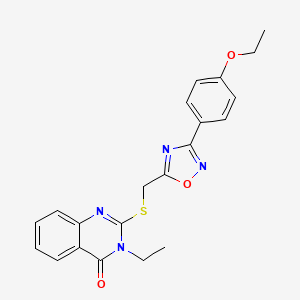
![(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B2654949.png)

![1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B2654951.png)
![2-(Phenylmethoxycarbonylamino)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2654956.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)
